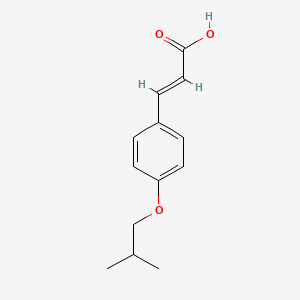

(2E)-3-(4-isobutoxyphenyl)acrylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[4-(2-methylpropoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(2)9-16-12-6-3-11(4-7-12)5-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUIHGSLMBYAMW-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC1=CC=C(C=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2e 3 4 Isobutoxyphenyl Acrylic Acid

Established Synthetic Pathways to (2E)-3-(4-isobutoxyphenyl)acrylic acid

The traditional synthesis of this compound and related α,β-unsaturated carboxylic acids relies on robust and well-documented chemical reactions. These methods, while effective, often involve petrochemical feedstocks and conventional chemical processes.

Knoevenagel Condensation Approaches for α,β-Unsaturated Carboxylic Acids

The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, typically an amine. wikipedia.org

A key variation for the synthesis of α,β-unsaturated carboxylic acids is the Doebner modification . This approach utilizes malonic acid as the active methylene compound and a pyridine/piperidine (B6355638) catalyst system. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction proceeds through a condensation step followed by a decarboxylation, yielding the desired acrylic acid derivative. organic-chemistry.org

For the specific synthesis of this compound, the Doebner-Knoevenagel reaction would involve the condensation of 4-isobutoxybenzaldehyde (B95670) with malonic acid. The reaction is typically performed in pyridine, which acts as both the solvent and a catalyst, with a small amount of piperidine added to facilitate the reaction. organic-chemistry.org The process generally involves heating the mixture to reflux, followed by acidification to precipitate the final product. organic-chemistry.org This method is highly versatile and can be applied to a wide range of substituted benzaldehydes. ias.ac.inpsu.eduresearchgate.nettue.nlresearchgate.net

Propylene Oxidation and Related Industrial Syntheses of Acrylic Acid Precursors

On an industrial scale, the primary precursor for many acrylic acid derivatives is acrylic acid itself, which is predominantly produced through the two-stage catalytic oxidation of propylene. collectionscanada.gc.caaiche.org This process is a mature and highly optimized technology that accounts for the vast majority of global acrylic acid production. collectionscanada.gc.ca

The process can be summarized as follows:

First Stage: Propylene is oxidized in the vapor phase over a mixed metal oxide catalyst, typically based on bismuth and molybdenum oxides, to produce acrolein. collectionscanada.gc.ca

Second Stage: The acrolein is then immediately fed into a second reactor where it is further oxidized over a catalyst generally composed of molybdenum and vanadium oxides to yield acrylic acid. collectionscanada.gc.ca

| Parameter | First Stage (Propylene to Acrolein) | Second Stage (Acrolein to Acrylic Acid) |

|---|---|---|

| Reactants | Propylene, Air, Steam | Acrolein, Air, Steam |

| Catalyst | Mixed metal oxides (e.g., Bi-Mo based) | Mixed metal oxides (e.g., Mo-V based) |

| Temperature Range | 300-400 °C | 250-350 °C |

| Overall Yield | 75-85% | |

| Key Byproducts | Acetic acid, Carbon oxides |

Alternative Synthetic Routes to Aryl Acrylic Acid Derivatives (e.g., from 2-iodopropane (B156323) and methyl 4-hydroxycinnamate)

Specific aryl acrylic acid derivatives such as this compound can be synthesized through multi-step sequences that build the molecule from simpler precursors. One documented method involves the etherification of a phenolic precursor followed by hydrolysis.

A detailed synthesis involves the following steps:

Etherification: Methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (also known as methyl 4-hydroxycinnamate) is reacted with 2-iodopropane in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated, for instance at 60 °C for 2 hours, to form the isopropoxy ester intermediate.

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous ethanol (B145695) solution. The hydrolysis is often carried out over an extended period, for example, 18 hours.

Acidification: The final step is the acidification of the reaction mixture with an acid like hydrochloric acid (HCl), which precipitates the desired product, this compound.

This method provides a targeted approach to introduce the isobutoxy group onto the phenyl ring of the acrylic acid derivative.

Novel and Emerging Synthetic Approaches for this compound Analogs

In response to the growing demand for sustainable chemical manufacturing, significant research has been directed towards developing bio-based routes to acrylic acid and its derivatives. These methods utilize renewable feedstocks and biocatalytic systems to offer a greener alternative to traditional petrochemical processes.

Biocatalytic and Chemoenzymatic Syntheses of Acrylic Acid and Derivatives

Biocatalytic and chemoenzymatic strategies leverage the high specificity and efficiency of enzymes to produce acrylic acid from renewable resources. researchgate.net Key feedstocks for these processes include glycerol (B35011) and lactic acid, which can be derived from biomass.

From Glycerol: Glycerol, a major byproduct of biodiesel production, is an attractive and inexpensive starting material. rsc.orgnih.govgoogle.com Recombinant microorganisms, such as Escherichia coli, have been engineered to convert glycerol into acrylic acid. rsc.orggoogle.com One such pathway involves the enzymatic conversion of glycerol through intermediates like 3-hydroxypropionaldehyde, 3-hydroxypropionyl-CoA, and acrylyl-CoA. rsc.orgnebraska.edu Although current reported yields are modest (e.g., 37.7 mg/L in shake flask conditions), these pathways demonstrate the feasibility of a direct fermentation route from a renewable carbon source. google.comresearchgate.net

Another approach is a chemoenzymatic cascade where glycerol is first converted to 3-hydroxypropionic acid (3-HP) by microorganisms like Lactobacillus reuteri and Gluconobacter oxydans. The resulting 3-HP is then chemically dehydrated to acrylic acid, with reported yields exceeding 95%. nih.gov

From Lactic Acid: Lactic acid, readily available from the fermentation of carbohydrates, can be catalytically dehydrated to acrylic acid. researchgate.netfrontiersin.orgrsc.org This reaction is typically carried out in the gas phase over heterogeneous catalysts. Various catalysts, including modified zeolites and phosphate (B84403) salts like hydroxyapatites, have been investigated to improve the selectivity and yield of acrylic acid. researchgate.netfrontiersin.org The main challenge in this process is to minimize the formation of byproducts such as acetaldehyde (B116499) and propanoic acid. rsc.org

| Feedstock | Approach | Key Biocatalyst/Enzyme | Intermediate(s) | Reported Yield/Titer |

|---|---|---|---|---|

| Glycerol | Direct Fermentation | Recombinant E. coli (Enoyl-CoA hydratase) | 3-hydroxypropionyl-CoA, Acrylyl-CoA | 37.7 mg/L |

| Glycerol | Chemoenzymatic | L. reuteri, G. oxydans | 3-hydroxypropionic acid (3-HP) | >95% (acrylic acid from 3-HP) |

| Lactic Acid | Catalytic Dehydration | Hydroxyapatite catalysts | - | ~80% yield |

Sustainable Production Methods and Renewable Feedstocks in Acrylic Acid Synthesis

The overarching goal of modern synthetic chemistry is to develop sustainable processes that reduce reliance on fossil fuels and minimize environmental impact. The production of acrylic acid from renewable feedstocks is a prime example of this paradigm shift.

Renewable feedstocks such as carbohydrates from corn or sugarcane, and crude glycerol from the biodiesel industry, serve as the starting point for bio-based acrylic acid production. nih.gov Fermentation processes are employed to convert these feedstocks into key platform molecules like lactic acid and 3-hydroxypropionic acid. These intermediates are then converted to acrylic acid through either further biocatalytic steps or chemocatalytic dehydration.

The advantages of these sustainable methods include:

Reduced Carbon Footprint: Utilizing biomass as a carbon source can lead to a net reduction in greenhouse gas emissions compared to petrochemical routes.

Resource Independence: Shifting away from fossil fuels enhances resource security and reduces price volatility associated with the oil market.

While challenges such as catalyst efficiency, product separation, and scaling up of fermentation processes remain, the continuous development in metabolic engineering and catalysis is paving the way for commercially viable and sustainable production of acrylic acid and its derivatives.

Derivatization Research for Analytical and Mechanistic Studies

Derivatization, the process of chemically modifying a compound to enhance its analytical detection or to study its properties, is a critical tool in the chemical and biological sciences. For this compound, a cinnamic acid derivative, these strategies are employed to overcome analytical challenges and to probe its structure-function relationships.

The inherent chemical structure of this compound, while possessing a UV-absorbing chromophore, may not provide sufficient sensitivity or selectivity for detection in complex biological or environmental matrices. Chemical derivatization is a common strategy to improve its detection in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net

The primary target for derivatization on this molecule is the carboxylic acid functional group. This group can be modified to attach moieties that have high molar absorptivity for UV-Vis detection, are fluorescent for enhanced sensitivity, or are easily ionizable for mass spectrometry (MS) detection. researchgate.netlibretexts.org

Common derivatization reactions for carboxylic acids include:

Esterification: Converting the carboxylic acid to an ester can increase volatility for GC analysis. Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst are used.

Silylation: Active hydrogens, like the one on the carboxylic acid, can be replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This increases thermal stability and volatility for GC analysis. libretexts.org

Acylation and Alkylation: These methods are also employed to modify the carboxylic acid group, enhancing chromatographic properties. libretexts.org

Amidation: Reaction with an amine, often one containing a fluorescent tag (a fluorophore), can create a highly detectable amide derivative for HPLC-fluorescence analysis. mdpi.com

Ion-pairing/Charge-tagging: For LC-MS analysis, derivatizing the carboxylic acid with a reagent that imparts a permanent positive charge can significantly enhance ionization efficiency and detection sensitivity in positive ion mode. mdpi.com For instance, reacting the acid with a reagent like N,N-dimethylpiperazine iodide (DMPI) can attach a quaternary amine, improving detection limits substantially. mdpi.com

The choice of derivatization agent depends on the analytical technique and the specific requirements of the study. The goal is to produce a derivative in a high-yield, clean reaction that improves the analyte's chromatographic behavior and/or detectability. researchgate.net

Table 1: Common Derivatization Strategies for Carboxylic Acids to Enhance Chromatographic Detection

| Derivatization Method | Target Functional Group | Reagent Type | Analytical Advantage | Primary Technique(s) |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohols (e.g., Methanol, Ethanol) with catalyst | Increased volatility, improved peak shape | GC, HPLC |

| Silylation | Carboxylic Acid (Active H) | Silylating agents (e.g., BSTFA, TMS) | Increased volatility and thermal stability | GC |

| Amidation | Carboxylic Acid | Amines (often fluorescently tagged) | Enhanced sensitivity and selectivity | HPLC-Fluorescence |

| Charge-Tagging | Carboxylic Acid | Quaternary ammonium (B1175870) reagents (e.g., DMPI) | Greatly improved ionization efficiency | LC-MS |

To understand the metabolic fate, distribution, and target-binding properties of this compound, researchers synthesize isotopically labeled analogs. In these analogs, one or more atoms are replaced with their heavier, non-radioactive (stable) or radioactive isotopes.

Common isotopes used for labeling include:

Deuterium (B1214612) (²H or D): Replacing hydrogen atoms with deuterium can be achieved through various synthetic routes. Deuterated analogs are valuable as internal standards in quantitative mass spectrometry assays, as they co-elute with the unlabeled compound but are distinguishable by their higher mass.

Carbon-13 (¹³C): Incorporating ¹³C atoms into the molecular backbone provides a stable isotope label useful for metabolic studies using NMR spectroscopy or mass spectrometry. Synthesis often requires starting with a ¹³C-labeled precursor material.

Radioisotopes (e.g., ³H, ¹⁴C): Tritium (³H) or Carbon-14 (¹⁴C) labeling creates a radioactive analog that can be tracked at very low concentrations. These are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for high-sensitivity binding assays where the radioactivity allows for direct quantification of the bound ligand.

The synthesis of these labeled compounds requires careful planning to introduce the isotope at a specific, stable position within the molecule. For this compound, labeling could be introduced in the aromatic ring, the acrylic acid chain, or the isobutyl group, depending on the study's objective.

Structure-activity relationship (SAR) studies involve synthesizing a series of analogs with systematic modifications to the parent structure to determine the impact of different functional groups on a particular chemical or biological activity. mdpi.com For this compound, modifications can be explored at several key positions to probe their influence. researchgate.netjksus.orgresearchgate.net

Key areas for modification include:

The Alkoxy Group: The isobutoxy group at the para-position of the phenyl ring can be varied. researchgate.net One could synthesize analogs with different alkoxy groups (e.g., methoxy (B1213986), ethoxy, propoxy, benzyloxy) to investigate how the size, length, and steric bulk of this group affect properties like solubility, receptor binding, or metabolic stability. jksus.org

The Phenyl Ring: Substituents such as halogens (F, Cl, Br), hydroxyl groups, or nitro groups could be added to other positions on the phenyl ring. These modifications alter the electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the molecule, which can have a profound impact on its activity. nih.gov

The Acrylic Acid Moiety: The core acrylic acid structure is also a target for modification. nih.gov

Esterification/Amidation: Converting the carboxylic acid to various esters or amides can influence the compound's polarity, cell permeability, and potential to act as a prodrug. mdpi.commdpi.com

Alpha-Substitution: Adding substituents at the C-2 position (the alpha-carbon) of the acrylic acid chain can alter the molecule's geometry and introduce new interaction points. nih.gov

Double Bond Geometry: While the (2E) or trans isomer is specified, synthesis of the (2Z) or cis isomer could be undertaken to study the importance of stereochemistry for biological activity.

By synthesizing these derivatives and comparing their properties to the parent compound, researchers can build a comprehensive understanding of the structural requirements for a desired effect. mdpi.comnih.gov

Table 2: Examples of Structural Modifications to Probe Functional Group Impact

| Modification Site | Type of Change | Example Analog | Potential Property to Investigate |

|---|---|---|---|

| 4-Alkoxy Group | Chain Length | (2E)-3-(4-ethoxyphenyl)acrylic acid | Impact of steric bulk on binding affinity |

| Phenyl Ring | Electronic Effect | (2E)-3-(3-chloro-4-isobutoxyphenyl)acrylic acid | Influence of electron-withdrawing groups on reactivity |

| Carboxylic Acid | Polarity / Prodrug | Methyl (2E)-3-(4-isobutoxyphenyl)acrylate | Cell permeability and metabolic activation |

| Acrylic Chain | Stereochemistry | (2Z)-3-(4-isobutoxyphenyl)acrylic acid | Importance of geometric isomerism for activity |

Advanced Spectroscopic and Chromatographic Characterization of 2e 3 4 Isobutoxyphenyl Acrylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of (2E)-3-(4-isobutoxyphenyl)acrylic acid provides a distinct fingerprint of its proton environments. The trans-configuration of the alkene protons is confirmed by a large coupling constant (J), typically around 16.0 Hz. The aromatic protons exhibit a characteristic AA'BB' splitting pattern, indicative of para-substitution on the benzene (B151609) ring. The signals for the isobutyl group protons and the acidic proton of the carboxylic acid are also observed in their expected regions.

Based on data from analogous structures like (E)-3-(4'-methoxyphenyl)acrylic acid n-butyl ester and general principles of NMR spectroscopy, the expected chemical shifts (δ) for this compound in a solvent like CDCl₃ are detailed below. rsc.org

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | - | 1H |

| Vinylic Proton (Ar-CH=) | ~7.70 | Doublet | ~16.0 | 1H |

| Aromatic Protons (ortho to -O) | ~7.50 | Doublet | ~8.8 | 2H |

| Aromatic Protons (ortho to -CH=) | ~6.90 | Doublet | ~8.8 | 2H |

| Vinylic Proton (=CH-COOH) | ~6.35 | Doublet | ~16.0 | 1H |

| Ether Methylene (B1212753) (-O-CH₂) | ~3.75 | Doublet | ~6.5 | 2H |

| Isobutyl Methine (-CH(CH₃)₂) | ~2.05 | Multiplet | ~6.7 | 1H |

| Isobutyl Methyl (-CH(CH₃)₂) | ~1.00 | Doublet | ~6.7 | 6H |

Carbon-13 (¹³C) NMR Spectral Analysis

The predicted ¹³C NMR chemical shifts for this compound are tabulated below, based on analyses of similar substituted acrylic acids. rsc.orgrsc.org

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~172.0 |

| Aromatic Carbon (C-O) | ~161.5 |

| Vinylic Carbon (Ar-CH=) | ~145.0 |

| Aromatic Carbons (C-H, ortho to -O) | ~130.0 |

| Aromatic Carbon (C-C=) | ~127.0 |

| Vinylic Carbon (=CH-COOH) | ~116.0 |

| Aromatic Carbons (C-H, ortho to -CH=) | ~115.0 |

| Ether Methylene (-O-CH₂) | ~75.0 |

| Isobutyl Methine (-CH(CH₃)₂) | ~28.5 |

| Isobutyl Methyl (-CH(CH₃)₂) | ~19.0 |

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₁₆O₃, which corresponds to an exact neutral mass of 220.10994 Da. HRMS analysis, often coupled with techniques like liquid chromatography (LC) medicalbrief.co.zanih.gov, would be expected to yield a measured mass extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isomers.

Fragmentation Pattern Analysis in MS/MS

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), which is then subjected to fragmentation. The resulting fragment ions provide valuable structural information. researchgate.net For carboxylic acids, fragmentation commonly involves the loss of water (M-18) and the carboxyl group (M-45). libretexts.org

For this compound, the fragmentation pattern would be characterized by several key cleavages:

Loss of the isobutyl group: A primary fragmentation pathway would be the cleavage of the isobutyl group, leading to the loss of C₄H₈ (56 Da) via a McLafferty-type rearrangement or the loss of the C₄H₉ radical (57 Da).

Cleavage of the ether bond: Scission at the aryl-ether bond can lead to fragments corresponding to the isobutoxy and the 4-hydroxyphenylacrylic acid moieties.

Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Acrylic acid side-chain cleavage: Fragmentation can occur along the acrylic acid chain, leading to characteristic ions.

These fragmentation pathways allow for the detailed structural confirmation of the p-isobutoxy substituent and the acrylic acid side chain. d-nb.info

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification. nih.govscielo.org.mx

The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, typically centered around 3000 cm⁻¹. docbrown.info The C=O stretching vibration gives rise to a strong, sharp peak around 1700-1680 cm⁻¹. Other key absorptions include the C=C stretching of the alkene and the aromatic ring, and the C-O stretching of the ether linkage. scielo.org.mxdocbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C stretches of the alkene and aromatic ring are usually strong and sharp, making Raman particularly useful for analyzing the carbon skeleton. azom.comhoriba.com

The principal vibrational modes for this compound are summarized in the table below. scielo.org.mxdocbrown.infouwo.ca

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 | Weak | Broad, Strong (IR) |

| C-H stretch (Aromatic/Vinylic) | 3100-3000 | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 2960-2870 | 2960-2870 | Strong |

| C=O stretch (Carboxylic Acid) | 1700-1680 | 1700-1680 | Very Strong (IR) |

| C=C stretch (Vinylic) | ~1640-1625 | ~1640-1625 | Strong (Raman), Medium (IR) |

| C=C stretch (Aromatic) | ~1605, 1580, 1510 | ~1605, 1580, 1510 | Strong (Raman), Medium (IR) |

| C-O stretch (Aryl Ether) | ~1250 | ~1250 | Strong (IR) |

| C-O stretch (Carboxylic Acid) | ~1300 | Medium | Medium |

| =C-H bend (trans) | ~980 | Medium | Strong (IR) |

| C-H bend (p-substituted ring) | ~840-810 | Medium | Strong (IR) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound and its analogs, such as cinnamic acid, reveals characteristic absorption bands that correspond to specific molecular vibrations.

For instance, the FT-IR spectrum of cinnamic acid, a parent compound, displays several key peaks. A broad band observed in the region of 3400-2300 cm⁻¹ is attributed to the O-H stretching vibrations of the carboxylic acid group, which are often complicated by hydrogen bonding. docbrown.info The peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group within the carboxylic acid. docbrown.info The presence of an alkene group (C=C) is indicated by a peak around 1629 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the benzene ring are also observable. docbrown.info

In derivatives like this compound, additional peaks would be expected due to the isobutoxy group. These would include C-H stretching vibrations from the isobutyl group and C-O stretching from the ether linkage. The fingerprint region of the spectrum, typically from 1500 to 400 cm⁻¹, provides a unique pattern of complex overlapping vibrations that is characteristic of the specific molecule, aiding in its definitive identification. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for Cinnamic Acid Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3400 - 2300 (broad) |

| Carbonyl | C=O Stretch | ~1680 |

| Alkene | C=C Stretch | ~1630 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Ether | C-O Stretch | ~1250 |

Raman Spectroscopy for Molecular Vibrations and Structural Features

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool for studying the molecular vibrations and structural features of this compound and its analogs.

Studies on cinnamic acid and its derivatives have utilized FT-Raman spectroscopy to analyze their molecular structures. nih.gov For poly(acrylic acid), Raman spectra show characteristic peaks corresponding to CH₂ twisting (~1288 cm⁻¹), C-H bending (~1432-1450 cm⁻¹), and symmetric and antisymmetric C-H stretching (2870-2950 cm⁻¹). azom.com The technique is sensitive to changes in the molecular environment, such as the degree of neutralization in poly(acrylic acid), which can be observed through shifts in the Raman bands. horiba.com

Raman spectroscopy can also be used to monitor chemical reactions in real-time. For example, the dimerization of crystalline cinnamic acid to truxillic acid has been followed using time-resolved X-ray Raman spectroscopy, providing insights into the reaction kinetics and changes in electronic structure. esrf.fr This highlights the utility of Raman techniques in understanding the dynamic behavior of these molecules. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring and the C=C double bond due to their high polarizability.

Table 2: Key Raman Shifts for Acrylic Acid and its Polymers

| Vibration Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| CH₂ Twist | ~1288 |

| C-H Bend | ~1432-1450 |

| C=C Stretch | ~1640 |

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical method that is well-suited for the quantitative analysis of chemical and physical properties in both solid and liquid samples. azom.com This technique operates in the wavelength range of 780 to 2500 nm and is particularly sensitive to functional groups such as -CH, -NH, -OH, and -SH. azom.com

For acrylic acid and its derivatives, NIR spectroscopy can be employed to quantify parameters like moisture content, acid number, and the concentration of the active ingredient in a formulation. azom.com The development of a quantitative NIR method requires the creation of a prediction model using a set of calibration samples with known concentrations or property values determined by a primary method like titration or HPLC. azom.comresearchgate.net Once the model is established, routine analysis of unknown samples can be performed quickly, often in under a minute, without the need for sample preparation or the use of solvents. azom.com

The versatility of NIR spectroscopy makes it a valuable tool for quality control in various industries, including chemical, pharmaceutical, and polymer manufacturing, where it can be used for raw material identification, process monitoring, and final product verification. azom.comuniversityofgalway.ie

Advanced Chromatographic Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound and its analogs, advanced chromatographic methods are employed to assess purity and analyze complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cinnamic acid and its derivatives. sielc.com A variety of HPLC methods have been developed for the separation and quantification of these compounds in different matrices. rsc.orgchrom-china.com

Reverse-phase HPLC is commonly used, often with a C18 column. chrom-china.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with the addition of an acid like phosphoric or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape. sielc.comchrom-china.com Detection is frequently performed using a UV detector, with the wavelength set to an absorbance maximum for the analytes, such as 250 nm or 270 nm. sielc.comchrom-china.com

For example, a method for the simultaneous determination of cinnamaldehyde (B126680) and its metabolite, cinnamic acid, in rat plasma utilized a C18 column with a mobile phase of methanol, acetonitrile, and 2% glacial acetic acid (20:50:30, v/v) and UV detection at 292 nm. rsc.org The retention times were found to be 6 and 7.1 minutes for cinnamic acid and cinnamaldehyde, respectively. rsc.org Such methods demonstrate the capability of HPLC to effectively profile and quantify these compounds.

Table 3: Example HPLC Method Parameters for Cinnamic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (10:22:55:0.5, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 270 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool for the characterization of this compound and its analogs. kuleuven.be LC-MS combines the separation power of LC with the mass analysis capabilities of MS, allowing for the definitive identification and quantification of compounds, even at low concentrations. nih.govnih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has been used for the simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in biological samples. nih.gov This method offers high throughput and sensitivity, with lower limits of quantification in the low ng/mL range. nih.govnih.gov

In a typical LC-MS analysis of cinnamic acid derivatives, the mass spectrometer is operated in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. researchgate.net Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, which aids in the structural elucidation of unknown compounds. researchgate.net For example, the tandem mass spectrum of trans-cinnamic acid is dominated by fragment ions resulting from the consecutive loss of CO₂ and C₂H₂. researchgate.net The high resolving power of modern mass spectrometers, such as Orbitrap and Q-TOF instruments, allows for accurate mass measurements, further enhancing the confidence in compound identification. nih.govnih.gov

Table 4: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy cinnamic acid |

| Acetic acid |

| Acrylic acid |

| Cinnamic acid |

| Cinnamaldehyde |

| Phenylpropionic acid |

| Phosphoric acid |

| Poly(acrylic acid) |

Computational Chemistry and Molecular Modeling Investigations of 2e 3 4 Isobutoxyphenyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for determining molecular properties. mdpi.commdpi.com For (2E)-3-(4-isobutoxyphenyl)acrylic acid, DFT methods, such as those employing the B3LYP functional, are used to perform geometry optimization to find the most stable three-dimensional arrangement of atoms (the ground state structure). mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netedu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. edu.krd A large energy gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. edu.krdresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily excited. edu.krd For conjugated systems like this compound, charge transfer within the molecule is facilitated by this energy gap. researchgate.net In similar aromatic acrylic acid derivatives, DFT calculations have shown energy gaps typically in the range of 3.8 to 4.8 eV, suggesting significant electronic stability.

The distribution of the HOMO and LUMO across the molecular structure is also informative. In this compound, the HOMO is expected to be localized primarily on the electron-rich isobutoxyphenyl ring system, while the LUMO is anticipated to be distributed over the electron-accepting acrylic acid moiety, consistent with a π-conjugated system.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the capacity to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the capacity to accept electrons (electrophilicity). |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the bonding nature within a molecule. q-chem.comnih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the intuitive Lewis structure representation of a molecule. q-chem.com

For this compound, NBO analysis can quantify the delocalization of electron density. Key interactions would include the hyperconjugative effects between the lone pair electrons on the ether oxygen atom and the antibonding orbitals (π) of the phenyl ring. Similarly, delocalization from the phenyl ring's π-orbitals to the π orbitals of the acrylic acid's carbon-carbon double bond and carbonyl group is expected. These n -> π* and π -> π* interactions contribute significantly to the molecule's electronic stability and planarity. The magnitude of the stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their importance. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.net

Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and susceptible to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the oxygen atoms of the carbonyl group and the ether linkage due to their high electronegativity and the presence of lone pairs. researchgate.net Regions of positive electrostatic potential, colored blue, are electron-poor and represent sites for nucleophilic attack. researchgate.net A significant positive potential is anticipated around the acidic hydrogen atom of the carboxylic acid group. The MEP surface provides a clear, visual guide to the reactive sites of the molecule. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules that are not rigid can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable of these arrangements.

The compound this compound has several rotatable single bonds, including those within the isobutyl group and the bonds connecting the ether oxygen to the phenyl ring and the phenyl ring to the acrylic acid moiety. Rotation around these bonds gives rise to different conformers with varying energies.

Conformational Flexibility and Rotational Barriers

Computational studies on analogous structures, such as acrylic and methacrylic acid, provide insight into the energy barriers associated with these rotations. nih.gov The rotation around the C-C single bond in the conjugated system (Cα-Cβ of the acrylic acid) is partially restricted due to π-electron delocalization. Density Functional Theory (DFT) calculations on similar molecules suggest a rotational barrier in the range of 4 to 6 kcal/mol for this bond. nih.gov

Rotation of the hydroxyl group around the C-O single bond of the carboxylic acid function is more hindered. This is due to the energetic preference for planar conformations that maximize resonance stabilization. For simple acrylic acids, this torsional barrier has been calculated to be approximately 13 kcal/mol, indicating a significant energy cost to deviate from the planar cis or trans conformations. nih.gov The isobutoxy group attached to the phenyl ring introduces additional degrees of freedom. The C-C and C-O bonds within this alkyl chain have significantly lower rotational barriers, typically in the range of 2-5 kcal/mol, allowing for a high degree of flexibility. researchgate.net

| Rotatable Bond | Bond Type | Estimated Rotational Barrier (kcal/mol) | Contributing Factors |

|---|---|---|---|

| Cα-Cβ (in acrylic acid moiety) | sp²-sp² | 4 - 6 | Conjugation, π-electron delocalization nih.gov |

| C-OH (in carboxylic acid) | sp²-sp³ | ~13 | Resonance stabilization of the planar form nih.gov |

| C(phenyl)-O(isobutoxy) | sp²-sp³ | 2 - 5 | Steric hindrance, electronic effects |

| O-C(isobutyl) | sp³-sp³ | 2 - 5 | Standard alkyl chain flexibility researchgate.net |

| C-C (in isobutyl group) | sp³-sp³ | 2 - 5 | Standard alkyl chain flexibility researchgate.net |

In Silico Prediction of Molecular Interactions

In silico techniques are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins and enzymes. These predictions are crucial in the early stages of drug discovery for identifying potential therapeutic activities.

Ligand-Based and Structure-Based Design Principles

The investigation of potential biological targets for this compound can be approached using two primary computational strategies: ligand-based and structure-based design. orientjchem.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. researchgate.net This approach involves analyzing the physicochemical and structural features of known active compounds to build a pharmacophore model—an ensemble of essential features required for bioactivity. Given that numerous cinnamic acid derivatives have been identified as inhibitors of various enzymes, LBDD could be used to compare this compound to these known inhibitors to predict its potential activity. orientjchem.orgresearchgate.net

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. benthamdirect.comingentaconnect.com The central technique in SBDD is molecular docking, which computationally places the ligand (the molecule of interest) into the active site of the protein. ui.ac.id Docking algorithms calculate the most favorable binding pose and estimate the binding affinity, often expressed as a binding energy score. orientjchem.org For instance, various cinnamic acid derivatives have been successfully docked into the active sites of enzymes like human-neutral α-glucosidase and tyrosinase to rationalize their inhibitory activity and guide the design of more potent analogs. orientjchem.orgbenthamdirect.comingentaconnect.comui.ac.id Such an approach could be applied to this compound to screen it against a panel of known protein targets.

Cheminformatics Approaches to this compound Analogs

Cheminformatics applies computational methods to analyze chemical information, enabling the correlation of molecular structure with physical properties and biological activity. nih.gov A cornerstone of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR study on analogs of this compound would involve several steps. First, a series of related compounds would be synthesized, varying the substituents on the phenyl ring or modifying the acrylic acid backbone. The biological activity of these compounds against a specific target would then be experimentally measured. Next, a wide range of molecular descriptors—numerical values that characterize the chemical structure—would be calculated for each analog. mdpi.com These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity). nih.gov Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Such a model can be used to predict the activity of new, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and reducing costs. nih.gov For example, a QSAR study on cinnamic acid derivatives as anti-tuberculosis agents has been reported, highlighting the utility of this approach for this class of compounds. nih.gov

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Physicochemical | clogP | Calculated logarithm of the octanol-water partition coefficient, a measure of lipophilicity. mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule; relates to drug transport properties. |

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group and its polarizability. mdpi.com |

| Structural | Number of Rotatable Bonds | A count of bonds with free rotation, related to conformational flexibility. |

Structure Activity Relationship Sar Studies of 2e 3 4 Isobutoxyphenyl Acrylic Acid and Its Derivatives

Impact of the Isobutoxyphenyl Moiety on Molecular Function

The isobutoxyphenyl moiety, which comprises a phenyl ring substituted with an isobutoxy group at the para-position, is a significant determinant of the molecule's interaction profile.

The electronic properties of the phenyl ring, modulated by various substituents, play a pivotal role in the activity of cinnamic acid derivatives. researchgate.net The nature and position of these substituents can drastically alter the molecule's efficacy. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the phenyl ring. Studies on various cinnamic acid derivatives have shown that the presence of an EWG, particularly at the para-position, can significantly enhance certain biological activities. nih.gov For example, a carboxylic acid group (an EWG) at the para-position of a cinnamic acid derivative resulted in potent anti-tuberculosis activity. nih.gov

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) donate electron density to the phenyl ring. The presence of EDGs, like hydroxyl groups, is often associated with antioxidant properties in cinnamic acid derivatives. researchgate.neteurekaselect.com However, in some contexts, EDGs have been found to result in less significant activity compared to their electron-withdrawing counterparts. nih.gov

The following table summarizes the observed effects of different substituents on the phenyl ring of cinnamic acid analogs, based on findings from various studies.

| Substituent Type | Example Group(s) | Position | Observed Impact on Activity | Reference(s) |

| Electron-Withdrawing | -COOH, Halogens | Para | Generally enhances antimicrobial and anti-TB activity | nih.gov |

| Electron-Withdrawing | -NO₂ | Para | More active than the meta-substituted isomer | mdpi.com |

| Electron-Donating | -OH, -OCH₃ | Para | Often associated with antioxidant activity | researchgate.neteurekaselect.com |

| Electron-Donating | General | Para | Did not display significant anti-TB activity in one study | nih.gov |

Significance of the Acrylic Acid Moiety in Chemical Reactivity and Interactions

The acrylic acid portion of the molecule is a critical pharmacophore, contributing to both the compound's chemical reactivity and its ability to bind to biological targets. researchgate.net

Cinnamic acids can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis), referring to the orientation of the substituents around the alkene double bond. The (E) configuration, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the most common and generally more stable form. nih.gov This stereochemistry is crucial for biological activity, as the rigid planarity of the (E)-isomer often provides the optimal geometry for fitting into the active site of a target protein. Synthetic methods like the Perkin condensation are often employed because they stereospecifically yield the desired (E)-isomer. nih.gov The less stable (Z)-isomer typically exhibits lower activity, presumably due to a suboptimal fit with the biological target.

The carboxylic acid (-COOH) functional group is indispensable for the biological activity of many drugs. researchgate.netnih.gov Its ability to act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O) allows it to form strong and specific interactions with amino acid residues in a receptor or enzyme's binding site. researchgate.netwiley-vch.de

At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate ion (-COO⁻). This allows for potent electrostatic or ionic interactions with positively charged residues like arginine or lysine. wiley-vch.de The presence of this ionizable group also influences the compound's physicochemical properties, such as water solubility. researchgate.net While essential for binding, the charged nature of the carboxylate can sometimes limit a molecule's ability to cross lipid membranes, a factor that is often addressed in drug design through prodrug strategies. nih.govwiley-vch.de

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For compounds like (2E)-3-(4-isobutoxyphenyl)acrylic acid and its derivatives, QSAR models can predict the activity of novel analogs and provide insight into the key molecular features driving their function. researchgate.net

These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find the best correlation with experimental activity. researchgate.neteijppr.com

Key molecular descriptors relevant to this class of compounds often include:

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area). They are important for understanding how a molecule fits into a binding site. Studies on similar acrylic acids have shown that steric properties are significant contributors to their activity. researchgate.neteijppr.com

Electronic Descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, atomic charges, electronegativity). They are crucial for modeling electrostatic and hydrogen bonding interactions.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). They are essential for predicting membrane permeability and hydrophobic interactions with a target. Classical QSAR models have shown that the distribution property (π) is an important factor for related compounds. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like size, shape, and degree of branching. researchgate.net

By developing a statistically validated QSAR model, researchers can identify which combination of these properties is most important for a desired biological effect, thereby guiding the rational design of more potent and selective compounds. researchgate.netnih.gov

Development of Predictive Models for Analog Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a computational lens to forecast the biological activity of novel compounds based on their physicochemical properties. For the class of cinnamic acid derivatives, to which this compound belongs, various QSAR models have been developed to predict their efficacy as, for example, tyrosinase inhibitors or antimalarial agents. asianpubs.orgnih.gov

In the context of tyrosinase inhibition, machine learning-based QSAR models have been developed for a large and diverse set of inhibitors. nih.gov These models utilize molecular fingerprints and descriptors to correlate structural features with inhibitory activity. For instance, a model built with fully connected neural networks and ECFP4 fingerprints demonstrated high prediction accuracy, underscoring the power of computational approaches in identifying potent inhibitors. nih.gov

Pharmacophore modeling is another key strategy in predictive analog design. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For tyrosinase inhibitors, a common pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. mdpi.com The this compound molecule fits this general model, with the carboxylic acid group potentially acting as a hydrogen bond donor and acceptor, and the isobutoxy group contributing a significant hydrophobic character. The aromatic ring can also participate in pi-pi stacking interactions with amino acid residues in the active site of the target enzyme. mdpi.com

The development of these predictive models allows for the virtual screening of large compound libraries and the rational design of new derivatives of this compound with potentially improved activity. By modifying the substituents on the phenyl ring or the acrylic acid moiety, it is possible to optimize the compound's interaction with its biological target.

Table 1: Key Physicochemical Descriptors in QSAR Models for Cinnamic Acid Derivatives

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

| Thermodynamic | van der Waals 1,4 Energy | Influences steric interactions and binding affinity. |

| Electronic | Energy of LUMO | Relates to the molecule's ability to accept electrons and participate in chemical reactions. |

| Spatial | Principal Moment of Inertia | Describes the mass distribution and overall shape of the molecule. |

| Topological | Molecular Fingerprints (e.g., ECFP4) | Encodes structural features that can be correlated with activity through machine learning. |

Identification of Minimal Structural Requirements for Specific Effects

Identifying the minimal structural components of this compound that are essential for its biological activity is a cornerstone of SAR studies. This knowledge helps in understanding the mechanism of action and in designing simpler, yet still effective, analogs.

For the broader class of cinnamic acid derivatives, several key structural features have been identified as crucial for their biological effects, particularly as tyrosinase inhibitors. nih.gov

The Acrylic Acid Moiety: The α,β-unsaturated carboxylic acid system is a fundamental part of the scaffold. The conjugated system contributes to the planarity of the molecule, which can be important for fitting into the active site of an enzyme. The carboxylic acid group itself can engage in crucial hydrogen bonding interactions with amino acid residues. alquds.edu

The Phenyl Ring: The aromatic ring serves as a scaffold to which various substituents can be attached. It can also participate in hydrophobic and pi-pi stacking interactions within the binding pocket of a target protein. mdpi.com

The Substituent at the 4-Position: Studies on various cinnamic acid derivatives have consistently shown that the nature of the substituent at the 4-position of the phenyl ring significantly influences their tyrosinase inhibitory activity. nih.gov The presence of a hydroxyl group at this position has been found to enhance activity. nih.gov In the case of this compound, the isobutoxy group provides a bulky, hydrophobic character. This hydrophobicity can be advantageous for binding to hydrophobic pockets within the target enzyme.

Pharmacophore models for tyrosinase inhibitors often highlight the necessity of a hydrophobic feature, a hydrogen bond acceptor, and a hydrogen bond donor. mdpi.com In this compound, the isobutoxy group can fulfill the role of the hydrophobic feature, while the carboxylic acid can act as both a hydrogen bond donor and acceptor.

Table 2: Minimal Structural Features of Cinnamic Acid Derivatives for Tyrosinase Inhibition

| Structural Feature | Putative Role in Activity |

| Acrylic Acid Moiety | Hydrogen bonding, molecular planarity. |

| Phenyl Ring | Scaffolding, hydrophobic and pi-pi interactions. |

| 4-Position Substituent | Modulates hydrophobicity, electronic properties, and steric interactions. |

Biochemical Target Interactions and Mechanistic Research Involving 2e 3 4 Isobutoxyphenyl Acrylic Acid

Ligand-Protein Binding Characterization

The characterization of how a small molecule, or ligand, binds to its protein target is a cornerstone of drug discovery and mechanistic biology. This process involves determining the affinity, kinetics, and specific molecular interactions that govern the formation of a stable ligand-protein complex. Understanding these binding characteristics for a compound like (2E)-3-(4-isobutoxyphenyl)acrylic acid is essential to elucidating its potential biological activity. This is typically achieved through a combination of computational modeling and experimental biophysical assays.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method involves placing the ligand into the binding site of a protein and evaluating the interaction energy, or binding affinity, using a scoring function. The results can provide valuable insights into the binding mode and the key amino acid residues involved in the interaction. nih.govnih.gov

The process typically involves:

Preparation of the Protein and Ligand: Three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the ligand, this compound, are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. nih.gov

Docking Simulation: A docking algorithm, such as AutoDock Vina, systematically samples different conformations and orientations of the ligand within the protein's active site. nih.govgenominfo.org

Scoring and Analysis: A scoring function calculates the binding energy (often expressed in kcal/mol) for each pose. fip.orgresearchgate.net The pose with the lowest energy is generally considered the most probable binding mode. fip.org Analysis of this pose reveals potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov

Despite the widespread use of this technique for evaluating similar molecules like other cinnamic acid or chalcone (B49325) derivatives, specific molecular docking studies detailing the interaction of this compound with specific protein targets were not identified in a review of the available scientific literature. genominfo.orgresearchgate.netresearchgate.net Such studies would be necessary to predict its binding affinity and identify key interactions with potential biological targets.

Experimental binding assays are essential for validating computational predictions and quantitatively measuring the interaction between a ligand and a protein. Grating-Coupled Interferometry (GCI) is a highly sensitive, label-free optical sensing technique used for real-time measurement of biomolecular interactions. nih.govmalvernpanalytical.com

GCI technology measures changes in the refractive index on a sensor surface as molecules bind and dissociate. malvernpanalytical.com This allows for the precise determination of key kinetic parameters:

Association Rate Constant (k_on): The rate at which the ligand binds to the protein.

Dissociation Rate Constant (k_off): The rate at which the ligand-protein complex breaks apart.

Dissociation Constant (K_D): A measure of binding affinity, calculated as the ratio of k_off to k_on.

GCI offers several advantages, including high sensitivity, which allows for the detection of weak or low-concentration interactions, and clog-free microfluidics suitable for a wide range of analytes. 2bind.comnih.gov This makes it a powerful tool for screening compounds and characterizing their binding kinetics. 2bind.com

A comprehensive search of scientific databases did not yield specific studies that have employed Grating-Coupled Interferometry or other experimental binding assays to characterize the binding kinetics and affinity of this compound to a protein target.

Enzymatic Interaction Studies

Investigating the interactions between a compound and an enzyme is crucial for understanding its potential to act as an inhibitor or modulator of biological pathways. Such studies focus on how the molecule interacts with the enzyme's active site, its effect on catalytic activity, and its broader impact on biochemical signaling cascades.

The specific interactions within an enzyme's active site determine a compound's potency and selectivity. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the enzyme. A detailed understanding of these interactions, which can be predicted by molecular docking and confirmed by techniques like X-ray crystallography, is fundamental. However, as noted previously, specific studies detailing the molecular docking or experimental binding of this compound were not found, and therefore, a detailed description of its interactions within a specific enzyme active site is not available in the current literature.

The acrylic acid moiety serves as a scaffold for designing inhibitors of various enzymes, particularly those involved in inflammatory pathways like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The modulation of enzyme catalysis by these derivatives often involves competitive inhibition, where the compound binds to the active site and prevents the natural substrate from binding.

Research on related (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids has shown that structural modifications significantly impact inhibitory potency and selectivity. For instance, different substituents on the aryl ring attached to the acrylic acid C-2 position can lead to potent and selective inhibition of COX-2 or various LOX enzymes. nih.gov This demonstrates that the acrylic acid framework can be finely tuned to modulate the catalytic activity of specific enzymes. nih.gov Many enzymes that are targets for these derivatives undergo conformational changes as part of their catalytic cycle, and inhibitors can stabilize a particular conformation to prevent catalysis. biorxiv.orgbiorxiv.org

Below is a table summarizing the inhibitory activity of representative acrylic acid derivatives against key enzymes in the arachidonic acid cascade, illustrating how structural changes modulate catalytic inhibition.

| Compound Derivative Structure | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid | COX-2 | ~0.32 µM |

| (E)-2-(4-Hydroxyphenyl)-3-(4-methanesulfonylphenyl)acrylic acid | 5-LOX | 0.56 µM |

| (E)-2-(4-Acetamidophenyl)-3-(4-methanesulfonylphenyl)acrylic acid | 5-LOX | 0.11 µM |

| (E)-2-(4-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid | 15-LOX | ~0.31-0.49 µM |

Data sourced from a study on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acid derivatives, which are structurally related to this compound. nih.gov

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune response, cell survival, and proliferation. nih.govmdpi.com Its dysregulation is linked to numerous chronic diseases, including cancer and inflammatory disorders like rheumatoid arthritis. nih.govclinexprheumatol.org Consequently, the NF-κB pathway is a significant target for therapeutic intervention. mdpi.comxjtu.edu.cn

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, which allows the p50-p65 subunits of NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes. nih.gov Small molecule inhibitors often target key kinases in this pathway, such as IκB kinase (IKK), to prevent the degradation of IκBα and keep NF-κB sequestered in the cytoplasm. mdpi.comnih.govnih.gov

While many natural and synthetic compounds, including various phytochemicals, are being investigated as NF-κB inhibitors, a review of the scientific literature did not reveal specific research analyzing the effect of this compound on the NF-κB signaling pathway. xjtu.edu.cnmdpi.com

Mechanistic Insights into Molecular Action

Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the mechanistic insights into the molecular action of this compound. While research exists on various derivatives of acrylic acid and their interactions with biological targets, information specifically elucidating the interaction modes and ligand-induced conformational changes for this particular compound is not available.

Elucidation of Specific Interaction Modes

No peer-reviewed studies were identified that describe the specific molecular interactions between this compound and any biochemical targets. Therefore, there is no available data to populate a table on interaction modes such as hydrogen bonds, hydrophobic interactions, or ionic bonds with specific amino acid residues of a target protein.

Conformational Changes Induced by Ligand Binding

Similarly, there is a lack of published research on the conformational changes that may be induced in a biological target upon the binding of this compound. Techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling are often employed to understand these structural alterations, but no such studies have been reported for this specific compound. Consequently, a data table detailing these changes cannot be generated.

While the acrylic acid scaffold is recognized as a template for designing inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), the specific mechanistic details for the isobutoxy-substituted derivative remain uninvestigated in the available literature. nih.gov Research on other acrylic acid derivatives suggests that the carboxylic acid moiety can be crucial for binding within the active sites of target enzymes, often forming key interactions. However, without specific studies on this compound, any proposed mechanism would be purely speculative.

Polymerization Studies and Material Science Applications of Acrylic Acid Derivatives

Role as a Monomer in Polymer Synthesis

Acrylic acid and its analogues are versatile monomers typically polymerized via free-radical polymerization, a process initiated by compounds that generate free radicals, such as peroxides or azo compounds. The reactivity of the vinyl group is central to this process.

Homopolymerization of Acrylic Acid Analogues

Homopolymerization involves the reaction of a single type of monomer to form a polymer. For an acrylic acid analogue like (2E)-3-(4-isobutoxyphenyl)acrylic acid, this would involve linking the molecules through their acrylic double bonds. The resulting polymer, poly(this compound), would have a repeating unit corresponding to the monomer.

The rate of polymerization and the achievable molecular weight would depend on factors such as monomer purity, initiator concentration, temperature, and solvent. The bulky 4-isobutoxyphenyl group might introduce steric hindrance, potentially affecting the polymerization kinetics compared to simpler acrylic monomers.

Table 1: General Conditions for Free-Radical Polymerization of Acrylic Monomers

| Parameter | Typical Range/Examples | Purpose |

|---|---|---|

| Initiator | Azo compounds (e.g., AIBN), Peroxides (e.g., BPO) | To generate initial free radicals and start the polymerization chain reaction. |

| Solvent | Toluene, Dioxane, DMF, Water (for soluble monomers) | To dissolve the monomer and initiator, and to control reaction viscosity and temperature. |

| Temperature | 50 - 100 °C | To control the rate of initiator decomposition and propagation. |

| Inhibitor | Hydroquinone, MEHQ | To prevent spontaneous polymerization during storage; must be removed before reaction. |

Copolymerization with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a common strategy to tailor polymer properties. This compound could theoretically be copolymerized with various other vinyl monomers, such as styrene, methyl methacrylate (B99206) (MMA), or butyl acrylate.

The behavior of a monomer in copolymerization is described by its reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. Without experimental data, the reactivity ratios for this compound are unknown. However, analysis of its structure suggests it would contribute properties such as hydrophobicity and rigidity to the resulting copolymer.

Polymer Structure and Properties Research

Influence of Monomer Structure on Polymer Characteristics

The specific structure of the 4-isobutoxyphenyl group would be expected to impart distinct properties to a polymer.

Thermal Properties : The rigid phenyl ring would likely increase the glass transition temperature (Tg) of the polymer compared to polymers made from aliphatic acrylic monomers (like butyl acrylate), resulting in a more rigid and less flexible material at room temperature.

Solubility : The isobutoxy group and the phenyl ring create a significant hydrophobic character, which would likely make the homopolymer soluble in nonpolar organic solvents and insoluble in water.

Optical Properties : The aromatic ring could give the polymer a higher refractive index than aliphatic polyacrylates.

Molecular Weight Distribution and Polymer Microstructure Studies

The molecular weight of a polymer and the distribution of different molecular weights within a sample (polydispersity index, PDI) are critical to its mechanical properties. These are typically measured using techniques like Gel Permeation Chromatography (GPC). For polymers derived from this compound, these values would be influenced by the specific polymerization conditions.

The microstructure, including the tacticity (the stereochemical arrangement of the side groups along the polymer chain), would also be a key area for research. Tacticity can significantly influence properties like crystallinity and thermal stability. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for determining such structural details.

Advanced Polymeric Materials Research

While no specific applications for polymers of this compound have been documented, its chemical structure suggests potential in several areas of advanced materials. The parent compounds, 4-alkoxycinnamic acids, are widely studied for applications in liquid crystals due to their rigid, rod-like molecular shape. Although this typically involves polycondensation rather than vinyl polymerization, the rigid aromatic side group of poly(this compound) could be explored for creating materials with unique optical or thermal properties. Furthermore, its hydrophobic nature could make it a candidate for incorporation into specialty coatings, adhesives, or other materials where water resistance is required.

Hydrogels and Cross-linked Polymer Networks

The formation of hydrogels and cross-linked polymer networks from acrylic acid and its derivatives is a cornerstone of modern material science, owing to their diverse applications in biomedical fields, agriculture, and consumer products. While specific research on the polymerization of this compound for these applications is not extensively documented, the principles governing the behavior of similar acrylic acid derivatives can provide insight into its potential.

Hydrogels are three-dimensional networks of hydrophilic polymers capable of swelling and retaining large amounts of water. researchgate.net The incorporation of monomers like this compound into a polymer network could potentially modulate the properties of the resulting hydrogel. The isobutoxyphenyl group, being hydrophobic, would likely influence the swelling behavior, mechanical strength, and stimuli-responsiveness of the hydrogel.

Cross-linked acrylic polymers are valued for their durability and chemical resistance. rsc.org Typically, cross-linking is achieved by incorporating a multifunctional monomer or through post-polymerization reactions. For a polymer derived from this compound, cross-linking could be induced through various methods, including the use of conventional cross-linking agents that react with the carboxylic acid groups or other functional groups that could be introduced into the polymer backbone. The properties of the resulting cross-linked network would be dependent on the cross-linking density and the chemical nature of the cross-linker.

The general approach to forming hydrogels from acrylic acid derivatives involves the polymerization of the monomer in the presence of a cross-linking agent. The choice of the cross-linker and the polymerization conditions are critical in determining the final properties of the hydrogel.

| Property | Influencing Factor | Potential Effect of this compound |

| Swelling Ratio | Hydrophilicity of the polymer, Cross-linking density | The hydrophobic isobutoxyphenyl group may decrease the overall hydrophilicity, potentially leading to a lower swelling ratio compared to hydrogels made from more hydrophilic acrylic monomers. |

| Mechanical Strength | Cross-linking density, Intermolecular forces | The bulky isobutoxyphenyl group could increase the stiffness of the polymer chains, and intermolecular interactions between these groups might enhance the mechanical strength of the hydrogel. |

| Stimuli-Responsiveness | Presence of functional groups sensitive to pH, temperature, etc. | The carboxylic acid group provides pH-responsiveness. The isobutoxyphenyl group might impart temperature-sensitive properties to the hydrogel. |

Bio-based Polymers and Sustainability Aspects

The development of polymers from renewable resources is a critical aspect of sustainable chemistry. Cinnamic acid and its derivatives, which share a structural resemblance to this compound, are naturally occurring phenylpropanoids found in various plants. nii.ac.jp These compounds can be derived from lignin (B12514952), a major component of lignocellulosic biomass, which is an abundant and renewable feedstock. oup.com This opens up the possibility of producing this compound and its corresponding polymers from bio-based sources, thereby reducing the reliance on petrochemicals.

The synthesis of polymers from these bio-based building blocks is an active area of research. For instance, polyesters have been successfully synthesized from vanillin-based Schiff bases and bio-based cinnamic acid derivatives through transesterification. oup.com Although the homopolymerization of some cinnamic acid derivatives can be challenging due to steric hindrance, they can be effectively copolymerized with other vinyl monomers. nii.ac.jp

The potential bio-based synthesis of this compound could involve precursors derived from lignin or other plant-based materials. The isobutyl group could potentially be derived from bio-isobutanol, which can be produced through the fermentation of biomass. The acrylic acid moiety itself has established bio-based production routes. google.com

The sustainability of polymers derived from this compound would be enhanced by several factors:

Renewable Feedstock: Utilization of biomass as a starting material reduces the carbon footprint compared to fossil fuel-based production.

Biodegradability: While not inherent to all bio-based polymers, the design of the polymer backbone can incorporate features that promote biodegradation. The ester linkages in polyesters derived from cinnamic acid derivatives, for example, can be susceptible to hydrolysis.

The table below summarizes the potential bio-based sources for the components of this compound.

| Component of this compound | Potential Bio-based Source |

| 4-Hydroxyphenylacrylic acid (p-Coumaric acid) backbone | Lignin, various plants nii.ac.jpoup.com |

| Isobutyl group | Bio-isobutanol (from fermentation of biomass) |

The exploration of such bio-based routes for monomers like this compound is crucial for the development of the next generation of sustainable materials.

Q & A